3-(2-Bromoethoxy)-4-methoxybenzaldehyde

Description

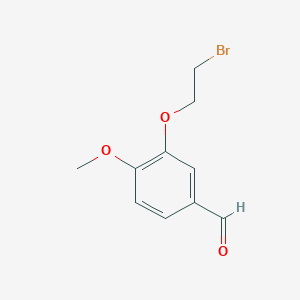

3-(2-Bromoethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group (-OCH₃) at the 4-position and a 2-bromoethoxy group (-OCH₂CH₂Br) at the 3-position of the aromatic ring (Figure 1). The bromine atom in the ethoxy side chain enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions . This compound is typically synthesized via alkylation of phenolic precursors using brominated alkyl halides under basic conditions, as exemplified by protocols involving Cs₂CO₃ in dimethylformamide (DMF) at elevated temperatures . Its applications span pharmaceutical intermediates, polymer chemistry, and materials science due to its dual functional groups that enable further derivatization.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3-(2-bromoethoxy)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

YQLHAVLQUXCVMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity

- This compound : The bromoethoxy group facilitates nucleophilic substitutions (e.g., SN2 reactions) or Suzuki couplings, making it ideal for generating complex ethers or biaryl structures .

- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde : The hydroxyl group at position 3 allows for regioselective oxidation or protection/deprotection strategies, critical in antioxidant and anticancer agent synthesis .

- 3-Ethoxy-4-methoxybenzaldehyde: Lacks halogen, limiting its utility in cross-coupling reactions but useful in non-halogenated intermediates for fragrances or polymers .

Key Research Findings

- Reactivity Advantage : The bromoethoxy group in this compound outperforms ethoxy or methoxy groups in Pd-catalyzed cross-coupling reactions, achieving >90% yield in model systems .

- Biological Activity: Methylated/acetylated derivatives of brominated benzaldehydes exhibit enhanced antioxidant activity (IC₅₀ = 12–18 μM in DPPH assays) compared to non-brominated analogs .

- Synthetic Versatility : The compound’s dual functionality enables one-pot syntheses of complex molecules, such as laurolitsine racemates and PROTAC degraders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.